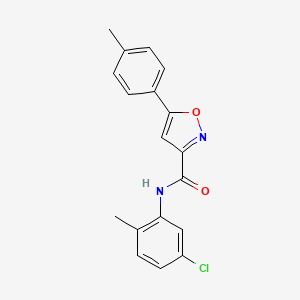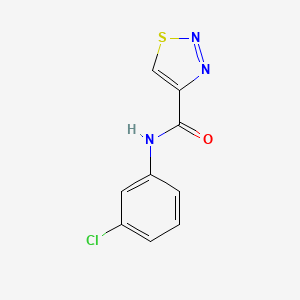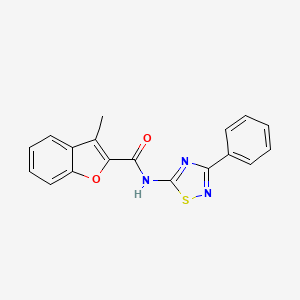![molecular formula C21H18ClN3O2 B14987911 5-({2-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14987911.png)
5-({2-[(4-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole core, a chlorophenyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring. Common reagents include o-phenylenediamine and carboxylic acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a nucleophilic aromatic substitution reaction using 2-methoxybenzyl chloride.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the target molecule. This can be achieved using various coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways and cellular processes.
Modulation of Gene Expression: Influencing the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- 5-[({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Uniqueness
The uniqueness of 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl and methoxyphenyl groups, along with the benzodiazole core, makes this compound a valuable target for further research and development.
Propriétés
Formule moléculaire |
C21H18ClN3O2 |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C21H18ClN3O2/c22-16-7-5-14(6-8-16)13-27-20-4-2-1-3-15(20)12-23-17-9-10-18-19(11-17)25-21(26)24-18/h1-11,23H,12-13H2,(H2,24,25,26) |
Clé InChI |
KUUBTULWGFUPBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14987833.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B14987837.png)
![2-phenoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14987844.png)
![2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14987852.png)



![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B14987877.png)
![isobutyl 4-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)benzoate](/img/structure/B14987880.png)
![Diethyl 3-methyl-5-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B14987887.png)

![Ethyl 5-acetyl-4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14987895.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B14987898.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14987904.png)
